Drimiopsin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

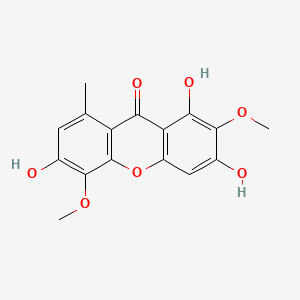

The structure of Drimiopsin D has been revised as 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone . This revision was based on reanalysis of the spectroscopic data .Molecular Structure Analysis

The molecular structure of this compound has been identified as 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone . This structure was elucidated on the basis of extensive spectroscopic studies .Physical and Chemical Properties Analysis

This compound is a yellow powder . It has a molecular weight of 318.3 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Xanthones from Drimiopsis maculata : This study isolated six new xanthones, including Drimiopsins A-F, from Drimiopsis maculata. The research focused on the structural elucidation of these compounds, contributing to the understanding of xanthones in the Hyacinthaceae family (Mulholland, Koorbanally, Crouch, & Sándor, 2004).

Lanostane-Type Triterpenoids from Scilla scilloides and Structure Revision of Drimiopsin D : This research contributed to the structural revision of this compound, an important step in understanding its chemical properties and potential applications. The study also explored new lanostane-type triterpenoids isolated from Scilla scilloides (Ren, Wang, Yu, Jiang, & Wang, 2015).

Three New Xanthones from the Fungus Penicillium sp. NH-7-1 : This study isolated new xanthones, Drimiopsins G-I, from the fungus Penicillium sp. NH-7-1, along with known congeners, contributing to the understanding of xanthones' chemical diversity and potential applications (Yibin, Hua, Zhang, Zhou, & Liu, 2015).

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Drimiopsin D are not yet fully understood due to limited research. As a xanthone, it may interact with various enzymes, proteins, and other biomolecules. Xanthones are known to interact with a variety of biological targets, including enzymes involved in inflammation and cancer .

Cellular Effects

Other xanthones have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a xanthone, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1,3,6-trihydroxy-2,5-dimethoxy-8-methylxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-6-4-7(17)15(22-3)16-10(6)12(19)11-9(23-16)5-8(18)14(21-2)13(11)20/h4-5,17-18,20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBCXOKCVLBBMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201821 |

Source

|

| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773850-91-2 |

Source

|

| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773850-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What prompted the re-investigation of Scilla scilloides and the subsequent revision of the Drimiopsin D structure?

A1: While the provided abstracts don't explicitly state the reason for the re-investigation, they highlight that the research led to a structural revision of this compound [, ]. This suggests that previous structural assignments for this compound may have been inaccurate or incomplete. The researchers likely employed advanced spectroscopic techniques, unavailable during earlier studies, to achieve a more accurate characterization.

Q2: What is the significance of identifying lanostane-type triterpenoids in Scilla scilloides?

A2: Lanostane-type triterpenoids are a class of natural products exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The identification of these compounds in Scilla scilloides [, ] suggests that this plant species may hold potential as a source of novel bioactive molecules. Further research is needed to explore the specific activities and potential applications of these isolated triterpenoids, including this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)